3-(1-Benzylpiperidin-2-yl)propan-1-amine
Description
Properties
Molecular Formula |
C15H24N2 |
|---|---|
Molecular Weight |
232.36 g/mol |
IUPAC Name |
3-(1-benzylpiperidin-2-yl)propan-1-amine |
InChI |
InChI=1S/C15H24N2/c16-11-6-10-15-9-4-5-12-17(15)13-14-7-2-1-3-8-14/h1-3,7-8,15H,4-6,9-13,16H2 |
InChI Key |
DYOLSWARDAFROU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)CCCN)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Reductive Amination Approach
One common approach to synthesize 3-(1-Benzylpiperidin-2-yl)propan-1-amine involves the reductive amination of a 2-piperidinone derivative with benzylamine, followed by reduction and side chain extension.
- Step 1: The 2-piperidinone (a cyclic lactam) is reacted with benzylamine under conditions promoting imine formation.
- Step 2: The imine intermediate is reduced using a hydride source such as sodium borohydride or catalytic hydrogenation to yield the N-benzylpiperidine.
- Step 3: The propan-1-amine side chain is introduced via nucleophilic substitution or alkylation at the 3-position of the piperidine ring.
This method benefits from mild reaction conditions and good selectivity for the N-benzylation step. The reduction step is critical for obtaining the saturated piperidine ring.
Nucleophilic Substitution and Alkylation
Another synthetic route involves the alkylation of 1-benzylpiperidin-2-yl intermediates with appropriate haloalkylamines or protected amine precursors.
- Step 1: Synthesis of 1-benzylpiperidin-2-yl intermediate, often via N-benzylation of piperidin-2-ol or piperidin-2-one.
- Step 2: The intermediate is treated with a haloalkylamine such as 3-bromopropan-1-amine or its protected form under basic conditions to effect nucleophilic substitution.
- Step 3: Deprotection (if needed) yields the free amine at the propan-1-amine side chain.
This method allows for modular introduction of the side chain and can be optimized for yield and purity by controlling reaction temperature, solvent, and base.
Catalytic Hydrogenation and Protection Strategies
In some syntheses, protecting groups are used to shield the amine functionalities during intermediate steps, followed by catalytic hydrogenation to remove protecting groups and saturate double bonds.
- Use of protecting groups such as Boc (tert-butyloxycarbonyl) or Cbz (carbobenzyloxy) on amines.
- Catalytic hydrogenation with Pd/C under hydrogen atmosphere to remove protecting groups and reduce unsaturated bonds.
- Final purification by chromatographic techniques such as flash column chromatography using solvent gradients (e.g., pentane/ethyl acetate) to isolate the target compound.
Reaction Conditions and Purification
- Typical solvents: dichloromethane (DCM), toluene, ethyl acetate (EtOAc).
- Temperature: reactions often proceed at room temperature or mild heating (e.g., 65 °C).
- Workup: aqueous washes with brine or sodium bicarbonate solutions to remove impurities.
- Drying agents: sodium sulfate (Na2SO4) for organic phase drying.
- Purification: flash chromatography with gradient elution.
These conditions are adapted from similar piperidine derivative syntheses and optimized for yield and purity.
Data Table: Summary of Preparation Methods
| Methodology | Key Reagents/Intermediates | Reaction Conditions | Yield Range | Notes |
|---|---|---|---|---|
| Reductive Amination | 2-Piperidinone, benzylamine, NaBH4 | Mild heating (RT to 65 °C), solvent DCM/toluene | Moderate to High (50-80%) | Selective N-benzylation, mild reduction |
| Nucleophilic Substitution | 1-Benzylpiperidin-2-yl, 3-bromopropan-1-amine | Basic conditions, solvent DCM/EtOAc, RT to mild heat | Moderate (40-70%) | Requires protection/deprotection steps |
| Catalytic Hydrogenation | Protected amine intermediates, Pd/C | Hydrogen atmosphere, RT to 40 °C | High (70-90%) | Removes protecting groups, saturates ring |
| Flash Chromatography Purification | Gradient pentane/EtOAc | Ambient temperature | Purity >95% | Essential for isolating pure compound |
Research Findings and Perspectives
- The reductive amination method is favored for its operational simplicity and selectivity, especially when the piperidinone starting material is readily available.
- Protection strategies, although adding steps, improve overall yield and purity by preventing side reactions.
- Catalytic hydrogenation is a versatile tool for both reduction and deprotection but requires careful control to avoid over-reduction or degradation.
- Purification by flash chromatography remains the gold standard to achieve high purity, with solvent gradients tailored to the compound’s polarity.
- Literature from the Royal Society of Chemistry supports the use of toluene reflux with boric acid catalysis for amine formation and subsequent extraction and purification steps.
- Patent literature on related piperidine derivatives highlights similar synthetic routes emphasizing the importance of intermediate purity and reaction optimization.
Chemical Reactions Analysis
Types of Reactions
3-(1-Benzylpiperidin-2-yl)propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
3-(1-Benzylpiperidin-2-yl)propan-1-amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to neurotransmitter systems and receptor binding.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(1-Benzylpiperidin-2-yl)propan-1-amine involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors in the central nervous system, modulating their activity and influencing neurotransmitter release. This interaction can affect various physiological processes, making the compound of interest in neurological research.
Comparison with Similar Compounds
Table 1: Structural Comparison of Propan-1-amine Derivatives
Key Observations :
- Positional Isomerism : The placement of the benzyl group on the piperidine/piperazine ring (e.g., N1 vs. N4) significantly impacts receptor binding. For instance, Compound 7 (4-benzylpiperidine) was synthesized as part of a dual-inhibitor study, whereas benzylpiperazine derivatives (e.g., Compound 3.18) target histamine H3 receptors .
- Backbone Modifications : Branched chains (e.g., propan-2-amine in ) or ether linkages (e.g., OX03771 in ) alter lipophilicity and bioavailability.
Key Observations :
Key Observations :
- Dual-Target Potential: Propan-1-amine derivatives with aromatic substituents (e.g., D01) show promise in multitarget therapies .
- Enzyme Inhibition: Styrylphenoxy derivatives (OX03771) demonstrate the role of lipophilic groups in enhancing enzyme binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
